molecular formula C10H15NO B3427876 Hordenine CAS No. 62493-39-4

Hordenine

Cat. No. B3427876
CAS RN: 62493-39-4
M. Wt: 165.23 g/mol
InChI Key: KUBCEEMXQZUPDQ-UHFFFAOYSA-N
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Description

Hordenine is an alkaloid of the phenethylamine class that occurs naturally in a variety of plants, taking its name from one of the most common, barley (Hordeum species) . It is chemically related to stimulants found in bitter orange . Hordenine is included in many dietary supplements used for athletic performance and weight loss .


Synthesis Analysis

A novel chemoenzymatic strategy ensures the rapid synthesis of hordenine under mild working conditions. In a two-step cascade, the immobilized tyrosine decarboxylase from Lactobacillus brevis is coupled with the chemical reductive amination of tyramine .


Molecular Structure Analysis

Hordenine is a typical tertiary amine, i.e., N-dimethyltryptamine . Its chemical structure is similar to stimulants found in bitter orange . The molecular formula of Hordenine is C10H15NO .


Chemical Reactions Analysis

Hordenine is synthesized through a two-step cascade process. The first step involves the use of the immobilized tyrosine decarboxylase from Lactobacillus brevis. The second step involves the chemical reductive amination of tyramine .


Physical And Chemical Properties Analysis

Hordenine is a colorless solid with a melting point of 116 to 117 °C and a boiling point of 173 °C at 11 mm Hg . It is freely soluble in water, ethanol, ether, and chloroform .

Safety And Hazards

Hordenine is harmful if swallowed and causes skin irritation. It may cause an allergic skin reaction and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

The emergence of many biofilm-based human infections and their multiple antimicrobial resistance is a major concern in medicine and human health. The elevated rate of resistance to antibiotics in biofilm leads to the discovery and characterization of novel natural anti-biofilm agents . Hordenine has potential as a natural anti-biofilm agent .

properties

IUPAC Name

4-[2-(dimethylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBCEEMXQZUPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3595-05-9 (unspecified sulfate), 6027-23-2 (hydrochloride), 622-64-0 (sulfate[2:1]), 62493-39-4 (sulfate[1:1])
Record name Hordenine
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DSSTOX Substance ID

DTXSID2046096
Record name Hordenine
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hordenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004366
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Solubility

7 mg/mL
Record name Hordenine
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Product Name

Hordenine

CAS RN

539-15-1
Record name Hordenine
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Record name Hordenine
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Record name Hordenine
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Record name 4-(2-dimethylaminoethyl)phenol
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Record name HORDENINE
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Record name Hordenine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

117.5 °C
Record name Hordenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To 250 mg of 4-hydroxyphenethyl bromide in a round-bottomed flask, a 10 M excess of methylamine (6.22 mL of 2M in MeOH) was added and the solution was stirred at r.t. overnight. After filtration, the solvent was evaporated and gave the product in crystalline form in 92% yield, 0.23 g, light yellow. m.p.: 73-76° C. TLC (EtAc:MeOH, 9:1 v/v): RF=0.1. 1H NMR, δ: 9.43 (s, 1H), 7.12 (d, 2H), 6.70 (d, 2H), 2.74 (m, 4H), 2.30 (s, 6H). 13C NMR, δ: 167.5, 134.3, 130.2, 115.6, 60.6, 45.9, 32.4. Anal. calcd for C10H15NO: C, 72.69; H, 9.15; N, 8.48%. Found; C, 72.60; H, 9.30; N, 8.40%.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
6.22 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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